4-Chloro-1,1-dioxotetrahydrothiophene-3-sulphonyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

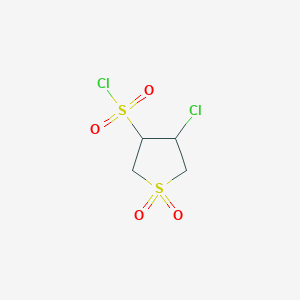

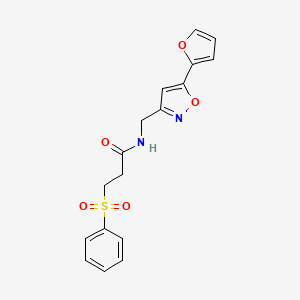

4-Chloro-1,1-dioxotetrahydrothiophene-3-sulphonyl chloride, also known as CDTSC, is a chemical compound used in scientific experiments. It has a molecular formula of C4H6Cl2O4S2 and a molecular weight of 253.11 .

Molecular Structure Analysis

The molecular structure of this compound consists of 4 carbon atoms, 6 hydrogen atoms, 2 chlorine atoms, 4 oxygen atoms, and 2 sulfur atoms .Chemical Reactions Analysis

The specific chemical reactions involving this compound are not provided in the search results. It’s often used as a building block in various scientific experiments.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 253.11 . Further details about its physical and chemical properties are not available in the search results.Scientific Research Applications

Synthesis of Polymers

4-Chloro-1,1-dioxotetrahydrothiophene-3-sulphonyl chloride is utilized in the synthesis of poly(arylene ether sulphones), a class of high-performance polymers. These polymers are synthesized using intermediates such as 4-halogenophenylsulphonylphenols, which can be prepared through the partial hydrolysis of dihalides or reaction with diaryl carbonates (Attwood et al., 1977).

Organic Synthesis and Cyclization Reactions

The compound plays a role in the cyclization reactions of aromatic sulphonyl chlorides, leading to the synthesis of complex organic compounds like tribenz oxepin and tribenzo thiepin (Neale et al., 1965). Additionally, it is involved in the preparation and reaction of polyhalogeno-aromatic compounds, such as tetrachloropyridine-4-sulphenyl chloride (Ager et al., 1970).

Applications in Medicinal Chemistry

In medicinal chemistry, derivatives of this compound are synthesized for potential anticancer activity. For instance, compounds like 4-[(4-chloro-5-methyl-2-methylthiophenyl)sulphonyl]-1-(aryl)semicarbazides show moderate activity against human tumor cell lines (Brzozowski, 1998).

Analytical Chemistry Applications

This chemical is also significant in analytical chemistry. For example, coumarin-6-sulphonyl chloride, a derivative, is used for the high-performance liquid chromatography analysis of phenols in water, demonstrating its utility in environmental monitoring and analysis (Suliman et al., 2006).

Mechanism of Action

The mechanism of action for 4-Chloro-1,1-dioxotetrahydrothiophene-3-sulphonyl chloride is not specified in the search results. Its use is primarily in the field of scientific research.

Properties

IUPAC Name |

4-chloro-1,1-dioxothiolane-3-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6Cl2O4S2/c5-3-1-11(7,8)2-4(3)12(6,9)10/h3-4H,1-2H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGAGGUDFPOFTNO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CS1(=O)=O)Cl)S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6Cl2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

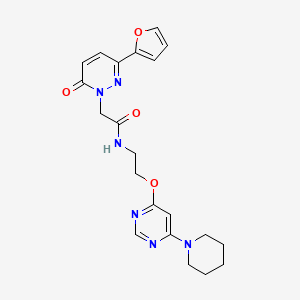

![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)cyclohexanecarboxamide](/img/structure/B2463555.png)